![molecular formula C25H27NO9 B13819997 (7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)

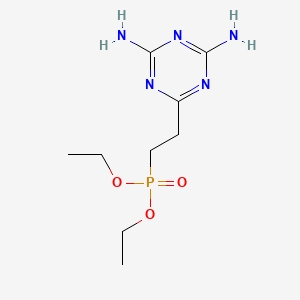

(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amrubicinol is a metabolite of amrubicin, a third-generation synthetic anthracycline used primarily in the treatment of small cell lung cancer. Amrubicinol is known for its potent cytotoxic activity, which is significantly higher than that of its parent compound, amrubicin .

Méthodes De Préparation

Amrubicinol is synthesized through the enzymatic reduction of amrubicin. The conversion involves the reduction of the C-13 carbonyl group of amrubicin to a hydroxyl group, resulting in the formation of amrubicinol . This process is typically carried out in the liver, kidney, and tumor tissues .

Analyse Des Réactions Chimiques

Amrubicinol undergoes various chemical reactions, including:

Oxidation: Amrubicinol can be oxidized to form different metabolites.

Reduction: The primary reaction involved in its synthesis from amrubicin.

Substitution: Amrubicinol can participate in substitution reactions, particularly involving its hydroxyl group.

Common reagents and conditions used in these reactions include enzymes like carbonyl reductase for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are different metabolites of amrubicinol, which may have varying degrees of cytotoxic activity .

Applications De Recherche Scientifique

Amrubicinol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study the reduction and oxidation reactions of anthracyclines.

Biology: Investigated for its role in cellular processes and its interaction with DNA.

Mécanisme D'action

Amrubicinol exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By stabilizing the DNA-topoisomerase II complex, amrubicinol prevents the re-ligation of DNA strands, leading to double-stranded DNA breaks and ultimately cell death . This mechanism is similar to that of other anthracyclines but with a higher potency due to its enhanced ability to stabilize the cleavable complex .

Comparaison Avec Des Composés Similaires

Amrubicinol is compared with other anthracyclines such as doxorubicin, epirubicin, and daunorubicin. While all these compounds share a similar mechanism of action, amrubicinol is unique due to its higher cytotoxic activity and reduced cardiotoxicity . The similar compounds include:

Doxorubicin: Known for its broad-spectrum antitumor activity but with significant cardiotoxicity.

Epirubicin: Similar to doxorubicin but with a slightly different side effect profile.

Daunorubicin: Primarily used in the treatment of leukemia with a similar mechanism of action.

Propriétés

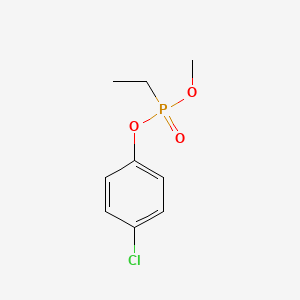

Formule moléculaire |

C25H27NO9 |

|---|---|

Poids moléculaire |

485.5 g/mol |

Nom IUPAC |

(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17?,25-/m0/s1 |

Clé InChI |

HSDGDISMODBEAN-RKHUSRFPSA-N |

SMILES isomérique |

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5C[C@@H]([C@@H](CO5)O)O)N)O |

SMILES canonique |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)

![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)

![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)

![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)

![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)

![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)